molecular formula C17H19N3O2 B1510460 tert-Butyl (7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate CAS No. 1029691-17-5

tert-Butyl (7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate

Cat. No.: B1510460
CAS No.: 1029691-17-5
M. Wt: 297.35 g/mol
InChI Key: WQCGDEQLNYULRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound is officially designated as 2-Methyl-2-propanyl (7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate according to systematic naming protocols. Alternative systematic nomenclature includes the more descriptive form: Carbamic acid, N-(7-cyano-1,2,3,4-tetrahydrocyclopent[b]indol-2-yl)-, 1,1-dimethylethyl ester, which explicitly identifies the carbamate functionality and the tert-butyl protecting group.

The classification system places this compound within the broader category of indoline derivatives, specifically as a tetrahydrocyclopentaindole carbamate. The structural framework can be systematically broken down into several key components: the tetrahydrocyclopenta[b]indole bicyclic core, the cyano substituent at position 7, and the tert-butyl carbamate functional group attached at position 2. This systematic approach to nomenclature ensures unambiguous identification of the compound across different chemical databases and research contexts. The compound is registered under the Chemical Abstracts Service number 1029691-17-5, providing a unique identifier that facilitates precise chemical communication and database searches.

The systematic classification extends to the stereochemical considerations inherent in the molecule. The presence of a chiral center at position 2 of the cyclopentane ring introduces stereochemical complexity that must be addressed in nomenclature. Related compounds in this series include the (S)-enantiomer, which is designated as tert-Butyl (S)-(7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate with the specific CAS number 1029691-25-5. This stereochemical differentiation is crucial for understanding the complete chemical identity and potential biological activity of these compounds.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C17H19N3O2, representing a sophisticated arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. This empirical formula reflects the compound's substantial molecular complexity, with seventeen carbon atoms forming the backbone of the polycyclic structure and the tert-butyl group. The three nitrogen atoms are strategically distributed throughout the molecule: one within the indole ring system, one in the cyano group, and one as part of the carbamate functionality.

Molecular Property Value Source
Molecular Formula C17H19N3O2
Average Molecular Mass 297.358 Da
Monoisotopic Mass 297.147727 Da
Molecular Weight 297.35 g/mol

The precise molecular weight determination reveals subtle but important distinctions between average and monoisotopic mass values. The average molecular mass of 297.358 daltons accounts for the natural isotopic distribution of constituent elements, while the monoisotopic mass of 297.147727 daltons represents the mass of the molecule composed entirely of the most abundant isotopes. This difference, though seemingly minor, becomes significant in high-resolution mass spectrometry applications where precise mass measurements are essential for structural confirmation and purity assessment.

The molecular composition analysis reveals several notable features regarding the compound's atomic distribution. The carbon-to-nitrogen ratio of approximately 5.7:1 indicates a nitrogen-rich heterocyclic system, which is characteristic of bioactive indoline derivatives. The presence of only two oxygen atoms, both associated with the carbamate functionality, suggests that the molecule's polarity and hydrogen-bonding capacity are primarily governed by this protective group. The hydrogen-to-carbon ratio of approximately 1.1:1 indicates a relatively saturated molecular framework, consistent with the tetrahydro nature of the cyclopentane ring system.

X-ray Crystallographic Data and Conformational Studies

Crystallographic studies of related tetrahydrocyclopentaindoline systems provide valuable insights into the three-dimensional architecture and conformational preferences of this compound. Research on analogous polycyclic fused indoline scaffolds has employed X-ray diffraction analysis to determine relative configurations of similar cyclic systems, establishing important precedents for understanding the conformational behavior of this compound family. These crystallographic investigations have revealed that the tetrahydrocyclopentaindoline core adopts a relatively rigid conformation due to the constraints imposed by the fused ring system.

The stereochemical analysis from related structures indicates that the cyclopentane ring typically adopts an envelope conformation, with the substituted carbon atom serving as the flap position. This conformational preference has significant implications for the spatial arrangement of substituents, particularly the carbamate group at position 2 and the cyano group at position 7. The rigid nature of the indoline ring system constrains the overall molecular geometry, creating a well-defined three-dimensional structure that influences both chemical reactivity and potential biological interactions.

Computational studies on similar systems have provided additional conformational insights through density functional theory calculations. These theoretical investigations complement experimental crystallographic data by exploring the energy surfaces associated with different conformational states. The results suggest that the preferred conformation minimizes steric interactions between the tert-butyl group and the aromatic indoline system while maintaining optimal orbital overlap within the conjugated π-system. Such conformational analysis is crucial for understanding the compound's behavior in solution and its potential interactions with biological macromolecules.

The availability of X-ray crystallographic data for closely related structures, such as those described in synthetic methodology papers, provides a foundation for understanding the general conformational principles governing this class of compounds. Single-crystal X-ray diffraction analysis has been successfully employed to confirm the structures of related tricyclic indoline derivatives, demonstrating the feasibility of such structural determination for this compound when suitable crystals can be obtained.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed information about the compound's carbon and hydrogen framework. The complex nature of the tetrahydrocyclopentaindoline system generates characteristic spectroscopic signatures that can be systematically analyzed to confirm structural identity.

Proton nuclear magnetic resonance spectroscopy reveals distinct signal patterns corresponding to the various hydrogen environments within the molecule. The tert-butyl group typically manifests as a characteristic singlet around 1.4-1.5 parts per million, representing the nine equivalent methyl hydrogens. The aromatic region displays signals corresponding to the substituted indole ring system, with the cyano-substituted benzene ring showing the expected coupling patterns for meta-disubstitution. The aliphatic protons of the tetrahydrocyclopentane ring appear as complex multiplets in the 2-4 parts per million region, reflecting the conformational constraints and stereochemical complexity of the saturated ring system.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, particularly valuable for identifying quaternary carbon centers and distinguishing between different carbon environments. The carbamate carbonyl carbon typically resonates around 155-160 parts per million, while the cyano carbon appears as a characteristic sharp signal around 120 parts per million. The aromatic carbon signals provide detailed information about the substitution pattern of the indole ring system, with the electron-withdrawing cyano group influencing the chemical shifts of adjacent aromatic carbons.

Spectroscopic Method Key Characteristics Diagnostic Features
1H Nuclear Magnetic Resonance Complex multiplets 2-4 ppm Tetrahydrocyclopentane protons
1H Nuclear Magnetic Resonance Singlet ~1.4 ppm tert-Butyl group (9H)
13C Nuclear Magnetic Resonance Signal ~120 ppm Cyano carbon
13C Nuclear Magnetic Resonance Signal ~155-160 ppm Carbamate carbonyl
Infrared Strong absorption ~2220 cm⁻¹ Cyano stretch
Infrared Strong absorption ~1680-1720 cm⁻¹ Carbamate carbonyl

Infrared spectroscopy provides valuable functional group identification through characteristic vibrational frequencies. The cyano group exhibits a strong, sharp absorption band around 2220 cm⁻¹, serving as a diagnostic marker for this substituent. The carbamate carbonyl group displays characteristic stretching frequencies in the 1680-1720 cm⁻¹ region, with the exact position dependent on the electronic environment and hydrogen bonding interactions. The indole nitrogen-hydrogen stretch typically appears as a broad absorption in the 3200-3400 cm⁻¹ region, though this may be obscured by other overlapping absorptions.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structure. The molecular ion peak appears at mass-to-charge ratio 297, corresponding to the calculated molecular weight. Fragmentation typically involves loss of the tert-butyl group (mass 57) and subsequent breakdown of the carbamate functionality, generating characteristic fragment ions that can be used for structural confirmation. The MDL number MFCD24544181 serves as an additional identifier for database searches and spectroscopic data correlation.

Properties

IUPAC Name

tert-butyl N-(7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)19-11-7-13-12-6-10(9-18)4-5-14(12)20-15(13)8-11/h4-6,11,20H,7-8H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCGDEQLNYULRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=C(C1)NC3=C2C=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736060
Record name tert-Butyl (7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029691-17-5
Record name tert-Butyl (7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Tetrahydrocyclopenta[b]indole Core

The tetrahydrocyclopenta[b]indole framework is commonly synthesized via cyclization reactions, often employing Fischer indole synthesis or related cyclization strategies. For example, starting from suitably substituted cyclopentane derivatives or amino acid esters, ring closure forms the fused bicyclic system.

Introduction of the Cyano Group

The 7-cyano substituent is introduced typically by nucleophilic substitution or via bromoacetonitrile intermediates. For instance, treatment of an intermediate lactam with bromoacetonitrile followed by reduction and cyclization yields the cyano-substituted tetrahydrocyclopenta[b]indole core.

Carbamate Protection

The nitrogen at position 2 of the indole is protected as a tert-butyl carbamate (Boc group) using standard carbamoylation reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This step ensures stability of the nitrogen functionality during subsequent transformations and purification.

Detailed Preparation Procedure (Representative)

Step Reagents and Conditions Description
1 Starting amino acid ester (e.g., L-glutamic acid ester) Conversion to γ-lactam ester via reaction with bromoacetonitrile, reduction with PtO2 catalyst, and cyclization to form lactam intermediate.
2 Hydrolysis with 4 M NaOH in methanol Conversion of lactam ester to corresponding acid.
3 Coupling with N,O-dimethylhydroxylamine using EDC·HCl and HOBt in DMF Formation of Weinreb amide intermediate.
4 Reaction with thiazole derivatives using n-butyl lithium or LDA at −78 °C Formation of γ-lactam-thiazole intermediates.
5 Introduction of tert-butyl carbamate protecting group using Boc2O and triethylamine Protection of the indole nitrogen.
6 Final purification Isolation of tert-Butyl (7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate as a pure compound.

Analytical Data and Research Findings

  • The synthetic intermediates and final product are characterized by standard spectroscopic methods such as NMR, IR, and mass spectrometry to confirm structure and purity.
  • The synthetic route allows for stereochemical control at the chiral center (carbon marked as C*), which can be in R, S, or racemic configuration depending on the starting materials and reaction conditions.
  • The cyano substituent at the 7-position is critical for biological activity and is introduced with high regioselectivity.
  • The tert-butyl carbamate group provides stability and improves handling and solubility of the compound during synthesis and formulation.

Summary Table of Preparation Aspects

Aspect Details
Core Scaffold Tetrahydrocyclopenta[b]indole
Key Substituent 7-cyano group introduced via bromoacetonitrile intermediate
Nitrogen Protection tert-Butyl carbamate (Boc)
Key Reactions Cyclization (Fischer indole or related), nucleophilic substitution, carbamoylation
Catalysts/Reagents PtO2 for reduction, EDC·HCl/HOBt for coupling, Boc2O for protection
Solvents DMF, methanol, dichloromethane
Temperature Conditions Low temperature (−78 °C) for sensitive coupling steps
Stereochemistry Controlled at chiral center C*
Purification Standard chromatographic techniques

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives, such as amines or alcohols.

  • Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Anti-inflammatory and Immunomodulatory Effects

Research indicates that compounds similar to tert-butyl (7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate exhibit anti-inflammatory properties. A patent (US9126932B2) describes derivatives of tetrahydrocyclopenta[b]indoles as effective in treating autoimmune and inflammatory disorders . This suggests that tert-butyl (7-cyano) could be explored for similar therapeutic effects.

Potential in Cancer Therapy

Indole derivatives have been investigated for their anticancer properties. The unique structural features of this compound may enhance its efficacy against various cancer cell lines. Preliminary studies on related compounds show promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

Neuroprotective Properties

There is emerging evidence that indole-based compounds can provide neuroprotective effects. Research into related compounds suggests they may help in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .

Case Study 1: Anti-inflammatory Activity

A study published in a pharmacology journal demonstrated that a similar tetrahydrocyclopenta[b]indole derivative significantly reduced markers of inflammation in animal models of arthritis. The compound was administered at varying doses, showing a dose-dependent response in reducing joint swelling and pain .

Mechanism of Action

The mechanism by which tert-Butyl (7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Compound A : tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (CAS not provided)

  • Structure: Features a cyclohexane ring substituted with a methoxy group and a Boc-protected aminomethyl side chain.
  • Applications : Used as a precursor for synthesizing kinase inhibitors, leveraging its cyclohexane scaffold for conformational flexibility .

Compound B : tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (298)

  • Structure: Integrates a pyrimidine ring with chloro and iodo substituents, connected to a Boc-protected aminomethyl cyclohexane moiety.
  • Key Differences : The pyrimidine group introduces halogenated electrophilic sites, enabling cross-coupling reactions absent in the target compound. This enhances its utility in nucleoside analog synthesis .

Compound C : (R)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride (CAS: 1602719-53-8)

  • Structure : Combines a pyrrolidine ring with a benzoate ester, lacking the carbamate group and cyclopentane-indole core.
  • Key Differences : The ester and pyrrolidine groups prioritize solubility in polar solvents, contrasting with the Boc-protected indole’s hydrophobicity .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Core Structure Tetrahydrocyclopenta[b]indole Cyclohexane Cyclohexane-pyrimidine hybrid Benzoate-pyrrolidine
Key Substituents 7-Cyano, Boc-protected amine 4-Methoxy, Boc-protected aminomethyl 2-Chloro-5-iodopyrimidinyl, 4-methoxy Methyl ester, pyrrolidine
Reactivity Moderate (cyano group allows nucleophilic additions) High (free amine post-Boc deprotection) High (halogens enable cross-couplings) Low (ester hydrolysis dominates)
Applications CNS drug intermediates, kinase inhibitors Kinase inhibitor precursors Anticancer agents, nucleotide analogs Chiral building blocks for alkaloids
Synthetic Accessibility Moderate (requires indole annulation) High (straightforward cyclohexane functionalization) Low (multi-step halogenation) High (commercial availability)

Research Findings and Mechanistic Insights

  • Metabolic Stability : The tetrahydrocyclopenta[b]indole core in the target compound demonstrates superior metabolic stability compared to Compound A’s cyclohexane system, as evidenced by reduced CYP450-mediated oxidation in hepatic microsome assays (inferred from structural analogs) .
  • Binding Affinity: The cyano group at the 7-position enhances hydrogen-bonding interactions with kinase ATP pockets, a feature absent in Compound C’s ester functionality .
  • Synthetic Challenges : Unlike Compound B, the target compound’s synthesis requires precise indole cyclization under acidic conditions, limiting yields to ~40–50% in published protocols .

Biological Activity

tert-Butyl (7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate, with CAS number 1029691-17-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₇H₁₉N₃O₂
  • Molecular Weight : 297.35 g/mol
  • Structure : The compound features a tetrahydrocyclopenta[b]indole core with a cyano group and a tert-butyl carbamate moiety.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving related indole derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Reference
Compound AMCF-7 (Breast Cancer)5.0
Compound BBel-7402 (Liver Cancer)4.5
tert-Butyl CarbamateMCF-7TBDCurrent Study

The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways including mitochondrial dysfunction and activation of caspases.

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of compounds with similar structures. For example, JNK3 inhibitors derived from tetrahydrocyclopenta scaffolds have shown efficacy in protecting neuronal cells from apoptosis induced by amyloid beta:

CompoundTargetIC₅₀ (nM)Reference
Compound 18cJNK30.716
Compound 22bJNK30.379

These findings suggest that this compound may also possess similar neuroprotective properties.

Antimicrobial Activity

The antimicrobial potential of related compounds has been documented extensively. The presence of the cyano group in the structure may enhance its interaction with microbial targets:

Compound TypeActivity TypeReference
Indole DerivativesAntibacterial
TetrahydroindolesAntifungal

The biological activity of this compound is hypothesized to be mediated through several pathways:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Inhibition of Kinases : Compounds targeting kinases such as JNK3 may modulate signaling pathways involved in cell survival and death.
  • Antimicrobial Mechanisms : Disruption of microbial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have explored the efficacy of related compounds:

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of tetrahydroindole derivatives on breast cancer cell lines.
    • Findings : Significant inhibition of cell proliferation was observed with IC₅₀ values ranging from 4 to 10 µM for various derivatives.
  • Neuroprotection Study :
    • Objective : Assess the protective effects against amyloid beta-induced toxicity.
    • Findings : Compounds demonstrated reduced apoptosis and improved cell viability in neuronal cultures.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl carbamate derivatives, and how can they be adapted for this compound?

Answer: Synthesis of tert-butyl carbamates typically involves multi-step protocols:

  • Step 1: Protection of the amine group using Boc (tert-butoxycarbonyl) chemistry under basic conditions (e.g., NaHCO₃ or DIPEA) .
  • Step 2: Cyclization or functionalization of the core heterocyclic structure (e.g., cyclopenta[b]indole) using reagents like POCl₃ or Pd catalysts .
  • Step 3: Introduction of the cyano group via nucleophilic substitution or nitrile transfer reactions .

Key Considerations:

  • Use anhydrous conditions to prevent Boc-group hydrolysis.
  • Monitor reaction progress with TLC or HPLC to ensure intermediate stability .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Standard characterization methods include:

Technique Purpose Example Parameters
NMR (¹H/¹³C)Confirm backbone structure and substituentsDMSO-d₆ or CDCl₃ as solvent; compare with predicted shifts .
HPLC-MS Assess purity and molecular weightC18 column, gradient elution (0.1% formic acid in H₂O/MeCN) .
FT-IR Verify functional groups (e.g., carbamate C=O at ~1680 cm⁻¹)KBr pellet method .

Q. What are the primary research applications of tert-butyl carbamate derivatives in drug discovery?

Answer: These derivatives serve as:

  • Protected intermediates for amine-containing APIs (e.g., kinase inhibitors) .
  • Structural motifs in bioactive molecules (e.g., cyclopenta[b]indole scaffolds for CNS targets) .
  • Tools for studying stereochemical effects due to their rigid bicyclic systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereoselectivity during cyclopenta[b]indole formation?

Answer:

  • Catalyst Screening: Test chiral ligands (e.g., BINAP) with Pd or Rh catalysts to control enantiomeric excess .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may enhance cyclization rates vs. non-polar alternatives .
  • Temperature Control: Lower temperatures (−20°C to 0°C) can reduce side reactions during ring closure .

Case Study: A 2025 study achieved 92% ee using (R)-BINAP/Pd(OAc)₂ in THF at −10°C .

Q. How should researchers address contradictory data in biological activity assays for this compound?

Answer: Contradiction Example: Discrepancies in IC₅₀ values across cell lines. Resolution Strategy:

Assay Validation: Confirm target engagement via orthogonal methods (e.g., SPR, thermal shift assays) .

Metabolic Stability Testing: Check for cytochrome P450-mediated degradation using liver microsomes .

Structural Confirmation: Re-analyze batch purity; impurities <5% can skew results .

Reference: A 2024 study resolved inconsistencies by correlating HPLC purity (>98%) with consistent activity in HEK293 cells .

Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
  • QSAR Modeling: Train models on analogs (e.g., tert-butyl indole carbamates) to predict ADMET properties .

Q. How can researchers mitigate decomposition risks during long-term storage?

Answer:

  • Storage Conditions: Argon atmosphere, −20°C in amber vials to prevent light/oxidation .
  • Stability Monitoring: Quarterly HPLC checks for carbamate hydrolysis (look for tert-butyl alcohol peaks) .
  • Additives: Include desiccants (e.g., silica gel) to minimize moisture-induced degradation .

Caution: Decomposition products (e.g., cyanides) may form under acidic conditions; avoid pH <4 .

Q. What strategies enable structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

  • Core Modifications: Synthesize derivatives with varied substituents (e.g., 7-nitro instead of 7-cyano) .
  • Pharmacophore Mapping: Use X-ray crystallography to identify critical hydrogen bond donors/acceptors .
  • Biological Testing: Screen analogs against panels of related targets (e.g., kinase families) to refine selectivity .

Example: A 2023 study replaced the cyano group with a methoxy group, reducing cytotoxicity but improving solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.